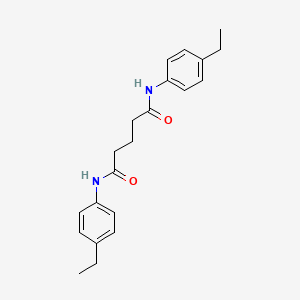

N,N'-bis(4-ethylphenyl)pentanediamide

Description

N,N'-bis(4-ethylphenyl)pentanediamide is a bisamide compound characterized by a pentanediamide backbone (five-carbon chain) flanked by two 4-ethylphenyl groups. Bisamide derivatives are widely studied for their biological activities, including antimicrobial and cytotoxic effects, which are influenced by substituent chemistry and backbone length .

Properties

IUPAC Name |

N,N'-bis(4-ethylphenyl)pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-3-16-8-12-18(13-9-16)22-20(24)6-5-7-21(25)23-19-14-10-17(4-2)11-15-19/h8-15H,3-7H2,1-2H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJALIEKPEYJDFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-ethylphenyl)pentanediamide typically involves the reaction of 4-ethylphenylamine with pentanedioyl dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-ethylphenylamine+pentanedioyl dichloride→N,N’-bis(4-ethylphenyl)pentanediamide+HCl

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(4-ethylphenyl)pentanediamide can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N’-bis(4-ethylphenyl)pentanediamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one of the ethyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: N,N’-bis(4-ethylphenyl)pentanediamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study the interactions between small molecules and proteins. It can serve as a model compound for understanding the binding affinities and specificities of various biological targets.

Medicine: N,N’-bis(4-ethylphenyl)pentanediamide has potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its structural features make it a candidate for exploring new pharmacophores.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and resins. Its unique chemical properties make it suitable for creating materials with specific mechanical and thermal characteristics.

Mechanism of Action

The mechanism by which N,N’-bis(4-ethylphenyl)pentanediamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Table 1: Comparison of Pentanediamide Derivatives

*Data for this compound inferred from analogs.

Key Observations:

- Electron-withdrawing groups (e.g., nitro, bromo): Increase molecular polarity and reactivity, correlating with higher cytotoxicity in some cases (e.g., nitro derivatives: IC50 < 10 µM in cancer cell lines) .

- Pentanediamide balances rigidity and flexibility for optimal bioactivity .

Antimicrobial Potential:

- N,N'-bis(4-cyanophenyl)pentanediamide () demonstrated antimicrobial activity against Trypanosoma and Pneumocystis, attributed to its amidine functional groups. The ethylphenyl analog may exhibit similar effects due to comparable lipophilicity .

- N,N'-bis[4-(aminoiminomethyl)phenyl]pentanediamide showed anti-trypanosomal activity at IC50 = 2.5 µM, suggesting that substituent basicity enhances target binding .

Cytotoxicity Profile:

- Nitro-substituted derivatives (e.g., 5h, 5i in ) displayed high cytotoxicity (IC50 = 8–12 µM) in leukemia (K-562) and ovarian (OVCAR-3) cancer cells, likely due to nitro groups inducing oxidative stress .

- Bromo- and chloro-substituted analogs (e.g., 5c, 5d, 5g) showed low cytotoxicity (IC50 > 50 µM), indicating that bulkier halogens may hinder cellular uptake .

- Ethylphenyl variant : Expected to exhibit moderate cytotoxicity, as ethyl groups balance lipophilicity and steric hindrance.

Physicochemical Properties

- Melting Points: Nitro- and amidino-substituted derivatives exhibit higher melting points (>300°C) due to strong intermolecular interactions (e.g., hydrogen bonding), whereas ethyl- and cyano-substituted analogs melt at lower temperatures (238–300°C) .

- Synthesis Yields : Reactions with glutaryl/adipoyl chlorides and aromatic amines typically yield 50–90%, depending on substituent reactivity. Ethylphenyl derivatives may achieve ~60–70% yield under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.